The synthesis of Yosprala involves creating a multi-layered tablet that includes an immediate-release layer of omeprazole surrounded by a delayed-release enteric-coated layer of aspirin. The enteric coating protects the aspirin from degradation in the acidic environment of the stomach, allowing it to be released in the more neutral pH of the intestine .
The technical details of this synthesis include:
Yosprala's molecular structure is characterized by its two primary components:
The data regarding their structures can be summarized as follows:
Compound | Molecular Formula | Structural Features |
---|---|---|
Aspirin | C9H8O4 | Acetyl group on salicylic acid |
Omeprazole | C17H19N3O3S | Benzimidazole ring with a sulfoxide group |
In Yosprala, the chemical interactions primarily occur during the dissolution process in the gastrointestinal tract. Aspirin undergoes hydrolysis in moist environments, leading to the formation of salicylic acid and acetic acid. This reaction is critical because it relates to how aspirin's effectiveness can be affected by its environment .
The stability of Yosprala has been studied using high-performance liquid chromatography methods to ensure that both active ingredients maintain their integrity throughout their shelf life and upon administration .
The mechanism of action for Yosprala is twofold:
The coordinated delivery system ensures that omeprazole acts quickly to elevate gastric pH before aspirin is released, thereby reducing potential gastrointestinal damage.
The physical and chemical properties of Yosprala include:
Yosprala is primarily used in clinical settings for:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3